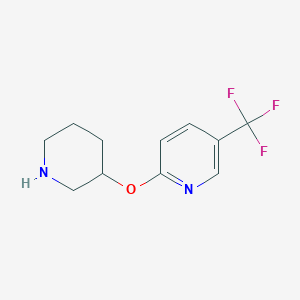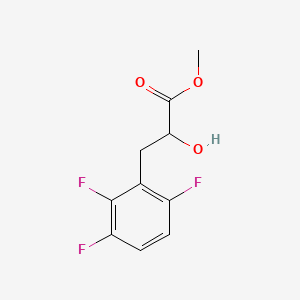
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at positions 2, 3, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-oxo-3-(2,3,6-trifluorophenyl)propanoate.
Reduction: 2-hydroxy-3-(2,3,6-trifluorophenyl)propanol.
Substitution: Various substituted trifluorophenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate exerts its effects is primarily through interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate
- Methyl 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s electronic properties and reactivity compared to other fluorinated derivatives. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(2,3,6-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)8(14)4-5-6(11)2-3-7(12)9(5)13/h2-3,8,14H,4H2,1H3 |
Clave InChI |
LLYFLEHSFUEUID-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



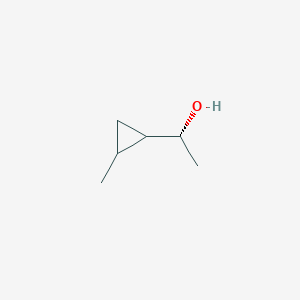

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
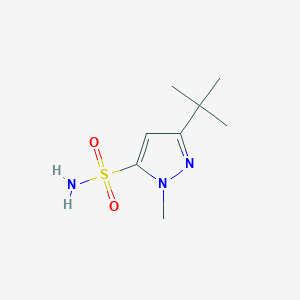
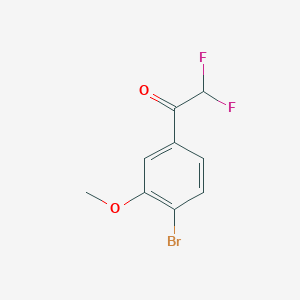


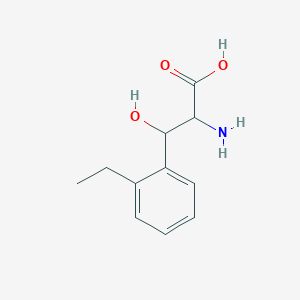
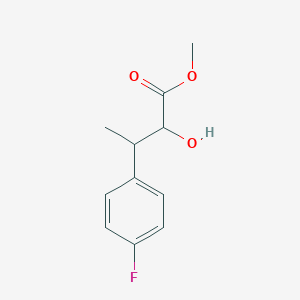
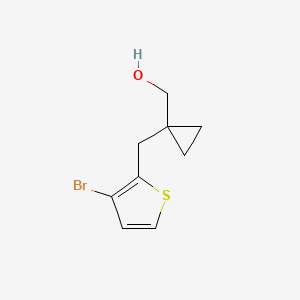
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
